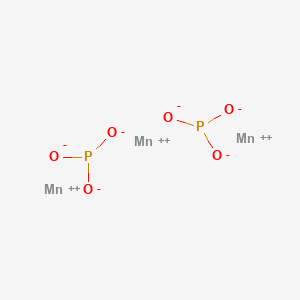

Manganese phosphite

Description

Structure

2D Structure

Properties

Molecular Formula |

Mn3O6P2 |

|---|---|

Molecular Weight |

322.76 g/mol |

IUPAC Name |

manganese(2+);diphosphite |

InChI |

InChI=1S/3Mn.2O3P/c;;;2*1-4(2)3/q3*+2;2*-3 |

InChI Key |

GQYGRYMNLHLHNK-UHFFFAOYSA-N |

Canonical SMILES |

[O-]P([O-])[O-].[O-]P([O-])[O-].[Mn+2].[Mn+2].[Mn+2] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Crystal Structure Analysis of Manganese Phosphite

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the crystal structure of manganese phosphite (B83602), focusing on key crystallographic data, experimental methodologies, and the logical workflow of structural determination. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and materials science who are engaged in the study of inorganic compounds and their synthesis.

Introduction

Manganese phosphites are a class of inorganic compounds that have garnered interest due to their diverse structural chemistry and potential applications in materials science. Understanding the precise three-dimensional arrangement of atoms within these crystals is fundamental to elucidating their physical and chemical properties. This guide will focus on the crystal structure of two representative manganese phosphite compounds: Manganese(II) phosphite, Mn(HPO₃), and the inorganic-organic hybrid compound, (C₂H₁₀N₂)[Mn₃(HPO₃)₄].

The determination of a crystal structure is a systematic process that involves synthesis, crystal growth, data collection, and structure solution and refinement. This guide will detail the experimental protocols for the synthesis of this compound crystals and the analytical techniques used for their characterization, with a primary focus on single-crystal X-ray diffraction.

Experimental Protocols

Synthesis of this compound Crystals

The synthesis of high-quality single crystals is a prerequisite for accurate crystal structure determination. Hydrothermal synthesis is a common method employed for the preparation of manganese phosphites.

2.1.1. Hydrothermal Synthesis of Mn(HPO₃)

A new manganese (II) phosphite with the formula Mn(HPO₃) has been synthesized under mild hydrothermal conditions and autogenous pressure. Large pink colored single crystals were obtained, allowing for the resolution of the structure by X-ray diffraction[1].

2.1.2. Hydrothermal Synthesis of (C₂H₁₀N₂)[Mn₃(HPO₃)₄]

The synthesis of (C₂H₁₀N₂)[Mn₃(HPO₃)₄] is achieved through a hydrothermal reaction involving a manganese(II) salt, phosphorous acid, and an organic template.

-

Reactants:

-

Phosphorous acid (H₃PO₃)

-

Manganese(II) chloride tetrahydrate (MnCl₂·4H₂O)

-

Deionized water

-

-

Procedure:

-

A reaction mixture is prepared by dissolving H₃PO₃ (3.75 mmol), MnCl₂·4H₂O (0.75 mmol), and ethylenediamine (4.50 mmol) in approximately 30 mL of water.

-

The initial pH of the reaction mixture is approximately 7.

-

The synthesis is carried out in a poly(tetrafluoroethylene)-lined stainless steel container under autogenous pressure. The container is filled to approximately 75% of its volume capacity.

-

The reactants are briefly stirred before being heated.

-

The reaction mixture is heated at 170 °C for 5 days, followed by slow cooling to room temperature.

-

The resulting product, well-formed single crystals with a light pink color, is filtered off, washed with ether, and dried in air.

-

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the definitive technique for determining the atomic arrangement within a crystalline solid.

-

Procedure:

-

A suitable single crystal is selected and mounted on a goniometer head.

-

The crystal is placed in an X-ray diffractometer.

-

A monochromatic X-ray beam is directed at the crystal.

-

As the crystal is rotated, a diffraction pattern is collected by a detector.

-

The collected data is processed to determine the unit cell parameters, space group, and the intensities of the diffracted X-rays.

-

The crystal structure is then solved and refined using specialized software to obtain the final atomic coordinates, bond lengths, and bond angles.

-

Data Presentation: Crystallographic Data

The crystallographic data for Mn(HPO₃) and (C₂H₁₀N₂)[Mn₃(HPO₃)₄] are summarized in the tables below for easy comparison.

Crystallographic Data for this compound Compounds

| Parameter | Mn(HPO₃) | (C₂H₁₀N₂)[Mn₃(HPO₃)₄] |

| Crystal System | Monoclinic | Triclinic |

| Space Group | P2₁/c | P-1 |

| a (Å) | 8.036(3) | 5.459(1) |

| b (Å) | 8.240(3) | 5.460(2) |

| c (Å) | 10.410(3) | 14.194(5) |

| α (°) | 90 | 80.65(2) |

| β (°) | 124.73(3) | 85.41(1) |

| γ (°) | 90 | 60.04(2) |

| Volume (ų) | 567.5(3) | 361.7(2) |

| Z | 8 | 1 |

Selected Bond Lengths for Mn(HPO₃)[1]

| Bond | Length (Å) | Bond | Length (Å) |

| Mn(1)-O(4) | 2.095(2) | Mn(2)-O(5) | 2.133(2) |

| Mn(1)-O(3) | 2.129(2) | Mn(2)-O(1) | 2.162(2) |

| Mn(1)-O(6) | 2.167(2) | Mn(2)-O(2) | 2.181(2) |

| Mn(1)-O(1) | 2.170(2) | Mn(2)-O(3) | 2.247(2) |

| Mn(1)-O(2) | 2.278(2) | Mn(2)-O(6) | 2.285(2) |

| Mn(1)-O(5) | 2.302(2) | P(1)-O(1) | 1.515(2) |

| P(1)-O(2) | 1.521(2) | P(2)-O(4) | 1.512(2) |

| P(1)-O(3) | 1.522(2) | P(2)-O(5) | 1.521(2) |

| P(1)-H(1) | 1.31(4) | P(2)-O(6) | 1.530(2) |

| P(2)-H(2) | 1.30(4) |

Selected Bond Angles for Mn(HPO₃)[1]

| Angle | Degree (°) | Angle | Degree (°) |

| O(4)-Mn(1)-O(3) | 128.43(7) | O(5)-Mn(2)-O(1) | 92.05(7) |

| O(4)-Mn(1)-O(6) | 153.27(7) | O(5)-Mn(2)-O(2) | 165.48(7) |

| O(3)-Mn(1)-O(6) | 78.17(7) | O(1)-Mn(2)-O(2) | 94.70(7) |

| O(4)-Mn(1)-O(1) | 90.00(7) | O(5)-Mn(2)-O(3) | 88.01(7) |

| O(3)-Mn(1)-O(1) | 88.82(7) | O(1)-Mn(2)-O(3) | 179.80(7) |

| O(6)-Mn(1)-O(1) | 91.03(7) | O(2)-Mn(2)-O(3) | 85.11(7) |

| O(4)-Mn(1)-O(2) | 87.52(7) | O(5)-Mn(2)-O(6) | 89.28(7) |

| O(3)-Mn(1)-O(2) | 143.95(7) | O(1)-Mn(2)-O(6) | 90.30(7) |

| O(6)-Mn(1)-O(2) | 75.28(6) | O(2)-Mn(2)-O(6) | 83.17(7) |

| O(1)-Mn(1)-O(2) | 68.99(6) | O(3)-Mn(2)-O(6) | 89.51(7) |

| O(4)-Mn(1)-O(5) | 87.52(7) | O(1)-P(1)-O(2) | 111.4(1) |

| O(3)-Mn(1)-O(5) | 72.06(7) | O(1)-P(1)-O(3) | 112.1(1) |

| O(6)-Mn(1)-O(5) | 67.24(6) | O(2)-P(1)-O(3) | 110.8(1) |

| O(1)-Mn(1)-O(5) | 135.87(6) | O(4)-P(2)-O(5) | 111.6(1) |

| O(2)-Mn(1)-O(5) | 85.08(7) | O(4)-P(2)-O(6) | 111.5(1) |

| O(5)-P(2)-O(6) | 110.2(1) |

Note: Detailed bond lengths and angles for (C₂H₁₀N₂)[Mn₃(HPO₃)₄] were not explicitly available in the searched literature. Researchers are encouraged to consult the Cambridge Crystallographic Data Centre (CCDC) deposition number 140146 for the complete crystallographic information file (CIF).

Typical Bond Lengths in Metal Phosphites

For reference, typical bond lengths for Mn-O and P-O in phosphite and phosphate (B84403) compounds are provided below.

| Bond | Typical Length (Å) |

| Mn-O | 2.1 - 2.3 |

| P-O | 1.50 - 1.55 |

Mandatory Visualization

The following diagrams, created using the DOT language, illustrate key workflows and relationships in the crystal structure analysis of this compound.

Conclusion

This technical guide has provided a detailed overview of the crystal structure analysis of this compound, with a focus on Mn(HPO₃) and (C₂H₁₀N₂)[Mn₃(HPO₃)₄]. The experimental protocols for hydrothermal synthesis and the principles of single-crystal X-ray diffraction have been outlined. The crystallographic data, including lattice parameters, bond lengths, and bond angles for Mn(HPO₃), have been presented in a structured format to facilitate understanding and comparison.

The provided visualizations illustrate the systematic workflow of crystal structure determination and the logical connections between different aspects of crystallographic data and the resulting structural analysis. This guide serves as a foundational resource for researchers and professionals, enabling a deeper understanding of the structure-property relationships in manganese phosphites and related inorganic materials. Further investigation into the crystallographic details of a wider range of manganese phosphites will undoubtedly contribute to the advancement of materials science and drug development.

References

An In-depth Technical Guide to the Chemical and Physical Properties of Manganese Phosphite

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of manganese phosphite (B83602), detailing its core chemical and physical properties. The information is compiled to serve as a foundational resource for professionals in scientific research and development. This document summarizes key quantitative data, outlines experimental protocols for synthesis and characterization, and visualizes critical workflows.

Chemical Properties

Manganese phosphite is an inorganic compound that can exist in several forms, primarily differing in the oxidation state of manganese and the degree of hydration. The most common forms involve manganese in the +2 or +3 oxidation state.

1.1. Molecular Formula and Nomenclature

Several chemical formulas for this compound are reported, reflecting different stoichiometries and manganese oxidation states.

-

Manganese(II) Phosphite: The neutral compound formed from Mn²⁺ and phosphite (PO₃³⁻) ions is typically represented as Mn₃(PO₃)₂.[1][2] Its IUPAC name is tris(manganese(2+)) diphosphite.[1]

-

Manganese(III) Phosphite: This form, containing Mn³⁺, has the chemical formula MnPO₃.[3] Its IUPAC name is manganese(3+) phosphite.[3]

-

Manganese Hydrogen Phosphite: Compounds such as MnHPO₃ are also known, particularly as products of hydrothermal synthesis.[4]

-

Hybrid and Complex Phosphites: Research has also produced more complex, layered structures incorporating other cations or organic molecules, such as |NH₄|₄[Mn₄(PO₃H)₆] and (C₂H₁₀N₂)[Mn₃(HPO₃)₄].[5][6]

1.2. Structure and Bonding

The crystal structure of manganese phosphites often consists of manganese-oxygen polyhedra linked by phosphite groups.

-

In the layered compound |NH₄|₄[Mn₄(PO₃H)₆], the framework is built from the connection of Mn₂O₉ dimers and PO₃H pseudo-tetrahedra.[5]

-

The hybrid compound (C₂H₁₀N₂)[Mn₃(HPO₃)₄] exhibits a layered structure where face-sharing MnO₆ octahedra form trimeric units interconnected by HPO₃ tetrahedra.[6]

-

A hydrothermally synthesized manganese(II) phosphite, Mn₂F₂(HPO₃), features a three-dimensional framework built from Mn₂O₆F₄ dimers and HPO₃ pseudo-pyramids.[7]

1.3. Thermal Stability

Thermal analysis provides insights into the stability and decomposition pathways of this compound.

-

Manganese(III) phosphate (B84403) monohydrate, a related compound, begins to decompose at 200°C, with complete conversion to manganese(II) pyrophosphate by 500°C.[8]

-

A study on Mn₂F₂(HPO₃) showed a high thermal stability limit of 550°C.[7]

-

The thermal decomposition of manganese compounds is a complex process, often involving multiple stages corresponding to dehydration and changes in oxidation state.[9]

Physical Properties

2.1. Appearance and Solubility

-

Appearance: this compound (Mn₃O₆P₂) is described as a white solid.[2]

-

Solubility: There is conflicting information regarding solubility. One source describes this compound as having high solubility in water.[2] However, other chemical databases list its solubility as "N/A," suggesting it may be sparingly soluble, which is more typical for inorganic phosphites.[10] By contrast, manganese(II) phosphate is generally considered to be slightly soluble in water, with its solubility significantly increasing in acidic solutions.[11]

2.2. Magnetic and Spectroscopic Properties

-

Magnetic Properties: The layered manganese(II) phosphite JIS-10, |NH₄|₄[Mn₄(PO₃H)₆], is reported to be an antiferromagnetic dimer system.[5]

-

Spectroscopic Properties (FTIR): Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the characteristic vibrations of the phosphite group. In manganese phosphate compounds, which have similar P-O bonds, peaks in the region of 850-1100 cm⁻¹ are attributed to P-O and P-O-H groups, confirming the formation of the phosphate/phosphite layer.[12]

Data Presentation

The quantitative data for common forms of this compound are summarized below.

Table 1: Properties of Manganese(II) Phosphite

| Property | Value | Reference |

|---|---|---|

| Chemical Formula | Mn₃(PO₃)₂ (or Mn₃O₆P₂) | [1][2] |

| Molecular Weight | 322.76 g/mol | [1][2] |

| IUPAC Name | tris(manganese(2+)) diphosphite | [1] |

| Appearance | White solid | [2] |

| CAS Number | 22775-65-1 |[2][10] |

Table 2: Properties of Manganese(III) Phosphite

| Property | Value | Reference |

|---|---|---|

| Chemical Formula | MnO₃P | [3] |

| Molecular Weight | 133.910 g/mol | [3] |

| IUPAC Name | manganese(3+) phosphite | [3] |

| CAS Number | 22775-65-1 |[3] |

Experimental Protocols

Detailed methodologies are crucial for the synthesis and characterization of this compound for research and development.

4.1. Synthesis Methodologies

Hydrothermal and solvothermal synthesis are common methods for producing crystalline this compound.[4]

-

General Hydrothermal/Solvothermal Protocol:

-

Precursor Preparation: A manganese salt (e.g., manganese(II) chloride or manganese(II) acetylacetonate) and a phosphorus source (e.g., phosphorous acid or phenyl phosphonic acid) are dissolved in a suitable solvent, such as deionized water or an organic solvent like N,N-dimethylformamide (DMF).[13]

-

Reaction: The precursor solution is transferred to a Teflon-lined stainless-steel autoclave.

-

Heating: The sealed autoclave is heated to a specific temperature, typically between 120°C and 170°C, for a duration of several hours (e.g., 12 hours) to allow for crystal growth.[4][13]

-

Cooling and Collection: The autoclave is allowed to cool naturally to room temperature.

-

Purification: The resulting solid precipitate is collected via filtration and washed multiple times with the solvent (e.g., water or ethanol) to remove unreacted precursors and byproducts.[13]

-

Drying: The final product is dried, often in an oven or under vacuum, to yield the pure this compound powder.

-

4.2. Characterization Techniques

-

X-ray Diffraction (XRD): XRD is a fundamental technique used to identify the crystalline phases of the synthesized material. The resulting diffraction pattern provides information on the crystal structure, lattice parameters, and phase purity of the this compound sample.[14][15][16]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis is employed to identify the functional groups present in the compound. For this compound, this technique confirms the presence of the phosphite group through its characteristic P-O stretching and bending vibrations.[12][17]

-

Thermal Analysis (TGA/DSC): Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to study the thermal stability of this compound. TGA measures weight changes as a function of temperature, indicating decomposition temperatures and the loss of volatile components like water, while DSC measures heat flow, revealing phase transitions and reaction enthalpies.[18]

Visualizations

Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the generalized workflows for the synthesis and characterization of this compound.

Relevance to Drug Development

While various manganese compounds have garnered interest in biomedical applications, direct research into manganese phosphite for drug development is not well-documented in the available literature. However, related manganese compounds offer context for potential areas of exploration:

-

Manganese Phosphate: Nanoparticles of manganese phosphate have been investigated for their role in activating the cGAS-STING signaling pathway, which is critical for the innate immune system and has implications for cancer immunotherapy.[19]

-

Manganese Dioxide: Manganese dioxide (MnO₂) has been explored for drug delivery applications due to its redox activity, which allows for controlled release of therapeutic agents in specific microenvironments, such as tumors.[20]

-

Manganese-Based Catalysis: Sustainable manganese catalysts are being developed for the late-stage functionalization of complex bioactive molecules, a process of significant interest in drug discovery.[21]

These examples highlight the broader potential of manganese-based materials in the pharmaceutical field. While this compound itself is not a prominent candidate currently, its properties could warrant investigation in areas such as catalysis or as a precursor for other manganese-containing nanomaterials.

References

- 1. This compound | Mn3O6P2 | CID 22571177 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. Manganese(3+) phosphite | MnO3P | CID 57375959 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound|Research Chemicals|RUO [benchchem.com]

- 5. Ionothermal synthesis and magnetic study of a new manganese(ii) phosphite with an unprecedented Mn/P ratio - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis, Characterization and Magnetic Properties of a New Manganese(II) Phosphite [crcu.jlu.edu.cn]

- 8. semanticscholar.org [semanticscholar.org]

- 9. globethesis.com [globethesis.com]

- 10. Cas 22775-65-1,this compound | lookchem [lookchem.com]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. benchchem.com [benchchem.com]

- 15. X-ray powder diffraction data for some manganese phosphates and arsenates | Powder Diffraction | Cambridge Core [cambridge.org]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. publicationslist.org [publicationslist.org]

- 19. benchchem.com [benchchem.com]

- 20. manganesesupply.com [manganesesupply.com]

- 21. Sustainable manganese catalysis for late-stage C–H functionalization of bioactive structural motifs - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Thermal Stability of Manganese Phosphite Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of various manganese phosphite (B83602) and related phosphate (B84403) compounds. Understanding the thermal decomposition behavior of these materials is critical for their application in diverse fields, including materials science and pharmaceuticals, where thermal stability can impact efficacy, safety, and shelf-life. This document summarizes key quantitative data from thermogravimetric analysis (TGA) and differential thermal analysis (DTA), details the experimental protocols for these analyses, and visualizes the decomposition pathways.

Core Data Presentation: Thermal Decomposition of Manganese Phosphates

The thermal stability of manganese phosphate compounds is typically investigated through thermogravimetric analysis (TGA), which measures the change in mass of a sample as a function of temperature. The following tables summarize the quantitative data for the thermal decomposition of several key manganese phosphate compounds.

Table 1: Thermal Decomposition Data for Ammonium Manganese Phosphate Monohydrate (NH₄MnPO₄·H₂O)

| Decomposition Step | Temperature Range (°C) | Weight Loss (%) | Evolved Species | Intermediate/Final Product |

| 1. Deamination & Dehydration | 150 - 250 | 18.4 | NH₃, H₂O | Amorphous MnHPO₄[1] |

| 2. Dehydration Condensation | up to 550 | 4.6 | H₂O | Crystalline Mn₂P₂O₇[1] |

| Total | 150 - 550 | 23.0 | Mn₂P₂O₇ |

Note: The theoretical weight losses for the two steps are 18.9% and 6.0%, respectively.[1]

Table 2: Thermal Decomposition Data for Manganese Dihydrogen Phosphate Dihydrate (Mn(H₂PO₄)₂·2H₂O)

| Decomposition Step | Temperature at Treatment (K) | Evolved Species | Intermediate/Final Product |

| 1. Dehydration | 243 | H₂O | Mn(H₂PO₄)₂[2] |

| 2. Condensation | 773 | H₂O | Mn₂P₄O₁₂[2] |

| 3. Further Decomposition | 1073 | - | Mn₂P₂O₇[2] |

Table 3: Thermal Decomposition Data for Manganese Hydrogen Phosphate Monohydrate (MnHPO₄·H₂O)

| Decomposition Step | Temperature (K) | Evolved Species | Final Product |

| 1. Dehydration & Condensation | 773 | H₂O | Mn₂P₂O₇[3] |

Experimental Protocols

The data presented in this guide are primarily derived from thermogravimetric analysis (TGA) and differential thermal analysis (DTA). The following is a generalized experimental protocol for these techniques, based on common practices cited in the literature.

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)

Objective: To determine the thermal stability, decomposition temperatures, and mass changes of manganese phosphite and phosphate compounds.

Instrumentation: A calibrated thermogravimetric analyzer, often coupled with a differential thermal analyzer (simultaneous TGA/DTA or STA).

Experimental Parameters:

-

Sample Preparation: A small, accurately weighed sample (typically 5-15 mg) of the manganese phosphate compound is placed in a clean, tared sample pan (crucible). Common crucible materials include alumina (B75360) (Al₂O₃) or platinum.

-

Atmosphere: The analysis is conducted under a controlled atmosphere to simulate different conditions.

-

Inert Atmosphere: Nitrogen (N₂) or Argon (Ar) gas is purged through the furnace at a constant flow rate (e.g., 50-100 mL/min) to prevent oxidative decomposition.

-

Oxidative Atmosphere: Air is used as the purge gas to study the effects of oxidation on the decomposition process.

-

-

Temperature Program:

-

The sample is typically equilibrated at a starting temperature, often near ambient (e.g., 30°C).

-

The temperature is then increased at a linear heating rate. Common heating rates for studying inorganic salt decomposition range from 5 to 20°C/min.

-

The analysis continues until the desired final temperature is reached (e.g., 800-1200°C), or until no further mass loss is observed.

-

-

Data Analysis:

-

The instrument records the sample's mass as a function of temperature.

-

The resulting TGA curve is plotted as the percentage of initial mass versus temperature.

-

The derivative of the TGA curve (DTG curve) is often generated to identify the temperatures at which the rate of mass loss is at its maximum.

-

The DTA curve, which plots the temperature difference between the sample and a reference, is used to identify endothermic (heat-absorbing) and exothermic (heat-releasing) events such as phase transitions and decomposition.

-

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate the experimental workflow and the decomposition pathways of key manganese phosphate compounds.

Experimental Workflow for Thermal Analysis

Thermal Decomposition Pathway of NH₄MnPO₄·H₂O

Thermal Decomposition Pathway of Mn(H₂PO₄)₂·2H₂O

References

Unveiling the Magnetic Behavior of Novel Manganese(II) Phosphites: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the magnetic properties of newly synthesized manganese(II) phosphite (B83602) compounds. As the quest for novel materials with unique magnetic characteristics continues to drive innovation in fields ranging from data storage to biomedical applications, understanding the intricate magnetic behavior of these compounds is paramount. This document summarizes key quantitative data, details experimental protocols for synthesis and characterization, and visualizes complex workflows and relationships to facilitate a comprehensive understanding for researchers and professionals in the field.

Synthesis of Novel Manganese(II) Phosphite Compounds

The synthesis of new manganese(II) phosphite materials is predominantly achieved through hydrothermal and ionothermal techniques. These methods allow for the crystallization of unique structural motifs by varying parameters such as temperature, pressure, and the use of structure-directing agents.

Hydrothermal Synthesis of Mn(HPO3) and (C2H10N2)[Mn3(HPO3)4]

Hydrothermal synthesis has been successfully employed to produce single crystals of novel manganese(II) phosphites. This method involves the reaction of manganese salts and a source of phosphite in an aqueous solution within a sealed container heated above the boiling point of water.

Experimental Protocol:

A typical hydrothermal synthesis involves the following steps:

-

Reactant Mixture Preparation: A solution of a manganese(II) salt (e.g., MnCl2·4H2O) and phosphorous acid (H3PO3) is prepared in deionized water. For hybrid organic-inorganic compounds, a structure-directing agent, such as an organic amine (e.g., ethylenediamine), is added to the mixture.

-

pH Adjustment: The pH of the initial reaction mixture is adjusted to a specific value (e.g., approximately 7) to influence the final product's structure.

-

Hydrothermal Reaction: The reactant mixture is sealed in a Teflon-lined stainless steel autoclave. The autoclave is then heated to a specific temperature (e.g., 170 °C) for a duration of several days to allow for the slow crystallization of the product.[1]

-

Product Recovery: After the reaction, the autoclave is cooled to room temperature. The resulting crystalline product is filtered, washed with deionized water and a suitable organic solvent (e.g., ether), and dried in air.

Ionothermal Synthesis of |NH4|4[Mn4(PO3H)6] (JIS-10)

Ionothermal synthesis is an alternative method that utilizes an ionic liquid as the solvent. This technique can lead to the formation of novel structures that may not be accessible through traditional hydrothermal routes.

Experimental Protocol:

The ionothermal synthesis of |NH4|4[Mn4(PO3H)6] (JIS-10) is achieved as follows:

-

Reactant Mixture Preparation: Manganese(II) acetate (B1210297) tetrahydrate, phosphorous acid, and ammonium (B1175870) dihydrogen phosphate (B84403) are mixed in an ionic liquid, such as 1-pentyl-3-methylimidazolium bromide ([Pmim]Br).

-

Ionothermal Reaction: The mixture is heated in a sealed vessel under controlled temperature conditions to promote the formation of the desired manganese(II) phosphite.

-

Product Isolation: The crystalline product is separated from the ionic liquid, washed, and dried.

Characterization of New Manganese(II) Phosphites

A comprehensive suite of characterization techniques is employed to elucidate the structural and magnetic properties of the newly synthesized compounds.

Experimental Workflow for Synthesis and Characterization:

References

Unraveling the Composition of Manganese Phosphite: A Technical Guide to Molecular Formula and Weight Determination

For Immediate Release

[City, State] – [Date] – This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the methods used to determine the molecular formula and weight of manganese phosphite (B83602). This document outlines the various forms of manganese phosphite, details experimental protocols for its characterization, and presents a logical workflow for its analysis.

Introduction to this compound

This compound is an inorganic compound that can exist in various forms depending on the oxidation state of the manganese atom. This variability leads to different molecular formulas and corresponding molecular weights. Accurate determination of these properties is crucial for research and development, particularly in fields such as materials science and catalysis. This guide will focus on the common oxidation states of manganese and the resulting phosphite compounds.

Molecular Formula and Weight of this compound Variants

The chemical composition of this compound is not singular, as manganese can adopt several oxidation states, most commonly +2, +3, and +4. The phosphite ion has a charge of -3 (PO₃³⁻). The neutral compound formed depends on the oxidation state of the manganese ion. The table below summarizes the theoretical molecular formulas and weights for various this compound compounds.

| Manganese Oxidation State | Molecular Formula | IUPAC Name | Calculated Molecular Weight ( g/mol ) |

| +2 | Mn₃(PO₃)₂ | Manganese(II) phosphite | 322.76 |

| +3 | MnPO₃ | Manganese(III) phosphite | 133.91 |

| +4 | Mn₃(PO₃)₄ | Manganese(IV) phosphite | 592.68 |

Note: The molecular weights are calculated using the atomic weights of Manganese (54.938 u), Phosphorus (30.974 u), and Oxygen (15.999 u).

One common form is manganese(II) phosphite with the chemical formula Mn₃(PO₃)₂.[1] This compound is also referred to as tris(manganese(2+)) diphosphite.[2] Its molecular weight is approximately 322.76 g/mol .[2][3][4][5][6] Another identified form is manganese(3+) phosphite with the formula MnO₃P and a molecular weight of about 133.910 g/mol .[7] A potential manganese(IV) phosphite is suggested to have the formula Mn₃(PO₃)₄.[8]

Experimental Determination of Molecular Formula and Weight

The determination of the molecular formula and weight of a compound like this compound is a multi-step process that involves establishing the empirical formula and then determining the molecular weight.

Elemental Analysis for Empirical Formula Determination

The first step in characterizing a newly synthesized or unknown compound is often elemental analysis to determine its empirical formula, which represents the simplest whole-number ratio of atoms of each element in the compound.[2][9]

Experimental Protocol:

-

Sample Preparation: A precisely weighed sample of the this compound is required. The sample must be pure to ensure accurate results.

-

Combustion Analysis (for non-metals): While typically used for organic compounds, combustion analysis can be adapted to determine the percentage of non-metallic elements. However, for inorganic compounds like this compound, other methods are more common.

-

Inductively Coupled Plasma - Atomic Emission Spectrometry (ICP-AES) or Atomic Absorption Spectroscopy (AAS) (for metals): These techniques are used to determine the percentage of manganese in the sample.

-

The sample is digested in a suitable acid to bring the manganese into solution.

-

The solution is then introduced into the instrument, which measures the emission or absorption of light by the manganese atoms at a characteristic wavelength. The intensity is proportional to the concentration of the element.

-

-

Gravimetric or Colorimetric Analysis (for phosphorus): The phosphorus content can be determined by precipitating it as a known compound (e.g., ammonium (B1175870) phosphomolybdate) and weighing the precipitate (gravimetric analysis) or by forming a colored complex and measuring its absorbance (colorimetric analysis).

-

Calculation of Empirical Formula: The percentage composition of each element is used to calculate the mole ratio of the elements in the compound, which is then simplified to the smallest whole numbers to yield the empirical formula.[4][5]

Mass Spectrometry for Molecular Weight Determination

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions.[3] For inorganic compounds, techniques like Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Fast Atom Bombardment (FAB-MS) can be employed to determine the molecular weight of the compound.[7]

Experimental Protocol (using ICP-MS):

-

Sample Introduction and Ionization: A dilute solution of the this compound sample is introduced into the ICP torch, where it is desolvated, vaporized, atomized, and ionized by the high-temperature argon plasma.

-

Mass Analysis: The resulting ions are then passed into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates the ions based on their mass-to-charge ratio.

-

Detection: An ion detector measures the abundance of ions at each m/z value. The peak corresponding to the molecular ion provides the molecular weight of the compound.[6][8]

X-ray Crystallography for Definitive Structure Elucidation

For crystalline solids, single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional arrangement of atoms in a molecule, and thus its exact molecular formula and weight.[10][11]

Experimental Protocol:

-

Crystal Growth: A single, high-quality crystal of this compound is grown from a solution.

-

Data Collection: The crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffracted X-rays are detected, and their intensities and positions are recorded.

-

Structure Solution and Refinement: The diffraction pattern is used to calculate an electron density map of the crystal. From this map, the positions of the individual atoms can be determined, revealing the molecular structure and the unit cell composition. This provides an unambiguous determination of the molecular formula.

Workflow and Data Visualization

The logical flow for determining the molecular formula and weight of this compound is illustrated in the following diagram.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Welcome to CK-12 Foundation | CK-12 Foundation [ck12.org]

- 3. fiveable.me [fiveable.me]

- 4. Determining the Empirical Formula from an Elemental Analysis [chemcollective.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Mass spectrometric in the analysis of inorganic substances [pubs.usgs.gov]

- 8. Mass Spectrometry [www2.chemistry.msu.edu]

- 9. Stoichiometry: Elemental Analysis [chm.davidson.edu]

- 10. X-ray Determination Of Molecular Structure | Research Starters | EBSCO Research [ebsco.com]

- 11. X-ray crystallography - Wikipedia [en.wikipedia.org]

Exploring Novel Manganese Phosphite Framework Structures: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The field of metal-organic frameworks (MOFs) has garnered significant attention for its vast potential in diverse applications, including catalysis, gas storage, and medicine. Within this expansive class of materials, manganese phosphite (B83602) frameworks are emerging as a compelling subclass with unique structural features and promising functionalities. This technical guide provides an in-depth exploration of novel manganese phosphite framework structures, detailing their synthesis, characterization, and potential applications.

Overview of this compound Frameworks

This compound frameworks are crystalline materials constructed from manganese ions or clusters linked together by phosphite ([HPO₃]²⁻) or related organophosphonate ligands. These frameworks can adopt a variety of dimensionalities, from one-dimensional (1D) chains to complex three-dimensional (3D) networks with porous architectures. The incorporation of organic templates or structure-directing agents during synthesis allows for the fine-tuning of the resulting framework's topology and properties.

The interest in these materials stems from the versatile coordination chemistry of manganese, which can exist in multiple oxidation states and adopt various coordination geometries, and the ability of the phosphite ligand to act as a versatile bridging unit. This combination gives rise to a rich structural diversity, leading to a range of interesting magnetic, catalytic, and proton-conducting properties.

Synthesis of this compound Frameworks

The primary method for the synthesis of novel this compound frameworks is hydrothermal synthesis . This technique involves the reaction of a manganese salt, a phosphorus source (such as phosphorous acid), and often an organic amine as a structure-directing agent in an aqueous or mixed-solvent system under elevated temperature and pressure in a sealed vessel (autoclave).

Generalized Hydrothermal Synthesis Workflow

The hydrothermal synthesis process for this compound frameworks can be generalized into the following workflow:

Structural Characterization of this compound Frameworks

A comprehensive understanding of the structure of this compound frameworks is crucial for elucidating their properties and guiding the design of new materials. A suite of analytical techniques is employed for their characterization.

Characterization Workflow

The typical workflow for the characterization of a newly synthesized this compound framework is as follows:

Data Presentation of Novel this compound Frameworks

The following tables summarize the crystallographic and physicochemical data for several reported novel this compound frameworks.

Table 1: Crystallographic Data of Selected this compound Frameworks

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z | Ref. |

| 1 | Mn₂(HPO₃)F₂ | Orthorhombic | Pnma | 7.5667(15) | 10.247(2) | 5.5432(11) | 90 | 90 | 90 | 429.80(15) | 4 | [1] |

| 2 | Mn(HPO₃) | Monoclinic | P2₁/c | 8.036(3) | 8.240(3) | 10.410(3) | 90 | 124.73(3) | 90 | 566.8(4) | 8 | [2] |

| 3 | (C₂H₁₀N₂)[Mn₃(HPO₃)₄] | Triclinic | P-1 | 5.459(1) | 5.460(2) | 14.194(5) | 80.65(2) | 85.41(1) | 60.04(2) | 361.7(2) | 1 | [3] |

Table 2: Physicochemical Properties of Selected this compound Frameworks

| Compound | Thermal Stability (°C) | Magnetic Behavior | Curie-Weiss Constant (C) | Weiss Temperature (θ) (K) | Key Feature | Ref. |

| 1 | ~550 | - | - | - | 3D compact framework with Mn₂O₆F₄ dimers. | [1] |

| 2 | ~580 | Antiferromagnetic with a ferromagnetic transition at 15 K. | - | - | 3D compact framework of edge-sharing MnO₆ octahedra. | [2] |

| 3 | - | Antiferromagnetic interactions. | - | -17 (J exchange parameter) | Layered inorganic-organic hybrid structure. | [3] |

| 4 | - | Dominant antiferromagnetic interactions. | 23.85 emu·K·mol⁻¹ | -33.5 | Pentamers of Mn(O, HOH)₆ octahedra. | [4] |

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the synthesis and characterization of this compound frameworks.

Hydrothermal Synthesis of Mn(HPO₃)

-

Reagents: Manganese(II) chloride tetrahydrate (MnCl₂·4H₂O), phosphorous acid (H₃PO₃), ethanol (B145695), and distilled water.

-

Procedure:

-

Dissolve 1.0 mmol of MnCl₂·4H₂O and 12.2 mmol of H₃PO₃ in 20 mL of distilled water while stirring.

-

Add 87.4 mmol of ethanol to the solution.

-

Transfer the resulting mixture to a 23 mL Teflon-lined stainless-steel autoclave.

-

Seal the autoclave and heat it at 180 °C for 3 days under autogenous pressure.

-

Allow the autoclave to cool naturally to room temperature.

-

The resulting pink single crystals are filtered, washed with distilled water and ethanol, and dried in air. The approximate yield is 85%.[2]

-

Single-Crystal X-ray Diffraction (SC-XRD)

-

Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

-

Data Collection:

-

The crystal is placed in a stream of cold nitrogen gas (e.g., 100 K) to minimize thermal vibrations and potential solvent loss.

-

X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.

-

A series of diffraction images are collected as the crystal is rotated.

-

-

Structure Solution and Refinement:

-

The collected data are processed to determine the unit cell parameters and space group.

-

The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

-

The structural model is refined by full-matrix least-squares on F² to minimize the difference between the observed and calculated structure factors.[5]

-

Thermogravimetric Analysis (TGA)

-

Sample Preparation: A small amount of the powdered sample (typically 5-10 mg) is placed in a TGA crucible (e.g., alumina (B75360) or platinum).

-

Analysis:

-

The sample is heated in a controlled atmosphere (e.g., air or nitrogen) at a constant heating rate (e.g., 10 °C/min).

-

The mass of the sample is continuously monitored as a function of temperature.

-

The resulting TGA curve shows mass loss steps corresponding to the removal of solvent molecules and the decomposition of the framework.

-

Magnetic Susceptibility Measurement

-

Sample Preparation: A powdered sample is packed into a gelatin capsule or other suitable sample holder.

-

Measurement:

-

The magnetic susceptibility of the sample is measured over a range of temperatures (e.g., 2-300 K) using a SQUID (Superconducting Quantum Interference Device) magnetometer.

-

Measurements are typically performed under a constant applied magnetic field.

-

Both zero-field-cooled (ZFC) and field-cooled (FC) measurements can be performed to investigate magnetic ordering phenomena.

-

-

Data Analysis:

-

The molar magnetic susceptibility (χₘ) is plotted as a function of temperature.

-

In the paramagnetic region, the data can be fitted to the Curie-Weiss law, χₘ = C / (T - θ), to determine the Curie constant (C) and the Weiss temperature (θ).[4]

-

Potential Applications

Novel this compound frameworks are being explored for a variety of applications, leveraging their unique structural and chemical properties.

Logical Relationships in Potential Applications

-

Proton Conduction: Open-framework manganese phosphites can exhibit intrinsic proton conductivity, particularly in the presence of water molecules within their channels. This makes them promising candidates for use in proton exchange membranes for fuel cells and other electrochemical devices.

-

Catalysis: The presence of redox-active manganese centers and the potential for open coordination sites make these frameworks interesting for catalytic applications, particularly in oxidation reactions.

-

Magnetic Materials: The magnetic interactions between manganese ions, mediated by the phosphite ligands, can lead to a range of interesting magnetic phenomena, including antiferromagnetism and weak ferromagnetism.

-

Drug Delivery: While research in this area is still in its early stages for manganese phosphites specifically, the general properties of MOFs, such as high porosity and tunable functionality, suggest potential for their use as carriers for the controlled delivery of therapeutic agents. The biocompatibility of manganese at low concentrations is an additional advantage. However, the stability of these frameworks in physiological conditions and their drug loading and release kinetics would require thorough investigation.

Conclusion and Future Outlook

Novel this compound frameworks represent a growing and exciting area of materials chemistry. The ability to synthesize a wide variety of structures with tunable properties through techniques like hydrothermal synthesis opens up avenues for the development of new functional materials. While research has primarily focused on their synthesis and fundamental structural and magnetic characterization, the exploration of their potential in applications such as proton conduction and catalysis is gaining momentum. For an audience in drug development, the key takeaway is the potential of these materials as a new class of inorganic-organic hybrid carriers, though significant research is still needed to validate their efficacy and safety for biomedical applications. Future research will likely focus on the synthesis of frameworks with larger pores, enhanced stability, and the incorporation of specific functionalities to tailor their performance for targeted applications.

References

A Technical Guide to the Fundamental Reactivity of Metal Phosphites

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the fundamental reactivity of metal phosphites. Metal phosphites, salts of phosphorous acid (H₃PO₃), are increasingly recognized for their unique chemical properties and their role as versatile precursors in materials science and catalysis. This document details their synthesis, key reactive pathways such as oxidation, thermal decomposition, and phosphonylation, and their applications as precursors to catalytically active metal phosphides. It is intended to serve as a comprehensive resource for professionals in research, chemical sciences, and drug development.

Introduction to Metal Phosphites

Phosphorus-containing compounds are vital in numerous biological and industrial processes.[1] While phosphates are characterized by their low solubility and reactivity, phosphites (containing the HPO₃²⁻ anion) are generally more soluble and reactive.[1][2] This enhanced reactivity makes them intriguing subjects for prebiotic chemistry research and as precursors for advanced materials.[1][3] Metal phosphites serve as crucial intermediates in the synthesis of metal phosphides, which have demonstrated exceptional catalytic performance in various reactions, including hydrodeoxygenation (HDO), hydrodesulfurization (HDS), and hydrogen evolution reactions (HER).[4][5][6] Understanding the fundamental reactivity of metal phosphites is therefore essential for designing and synthesizing novel catalysts and for exploring the origins of organophosphates.[7]

Synthesis and Characterization

The synthesis of metal phosphites is a critical first step that influences the material's subsequent reactivity and physical properties. Various methods have been developed, often as a pathway to producing metal phosphides, where the phosphite (B83602) is an intermediate.

Synthesis Methods

The primary methods for synthesizing metal phosphites involve the reaction of a metal salt with a source of phosphite ions. A common laboratory-scale synthesis involves a straightforward precipitation reaction.[2] For instance, metal phosphites of calcium, magnesium, and iron can be synthesized for reactivity studies.[1][2]

Another significant route is the "phosphite method" for preparing supported metal phosphide (B1233454) catalysts.[8] In this approach, a metal precursor and a phosphorus source, such as phosphorous acid, are impregnated onto a support material like silica (B1680970) (SiO₂).[8][9] The subsequent reduction at elevated temperatures first forms a metal phosphite intermediate, which is then converted to the desired metal phosphide. This method is advantageous as it often requires lower reduction temperatures compared to phosphate-based precursors, resulting in smaller particle sizes and more active catalysts.[8][9]

// Connections to specific analysis techniques Analysis -> NMR [style=dashed, color="#5F6368"]; Analysis -> FTIR [style=dashed, color="#5F6368"]; Analysis -> TGA [style=dashed, color="#5F6368"]; Analysis -> XRD [style=dashed, color="#5F6368"]; } enddot Caption: General workflow for the synthesis and characterization of metal phosphites.

Characterization Techniques

A suite of analytical techniques is employed to confirm the structure and purity of synthesized metal phosphites and to study their reactivity.

| Technique | Purpose | Typical Observations for Metal Phosphites |

| ³¹P NMR Spectroscopy | To confirm the phosphorus oxidation state and identify phosphonylated products.[1][2] | A characteristic peak for the phosphite P-H bond is observed, with specific chemical shifts and J-coupling constants that help identify the compound.[2] |

| FTIR Spectroscopy | To identify functional groups and confirm the phosphite structure.[1] | Shows characteristic vibrational frequencies for the P-H and P-O bonds within the phosphite anion.[2] |

| Thermogravimetric Analysis (TGA) | To study thermal decomposition and oxidative stability.[1][2] | Provides data on mass loss at specific temperatures, indicating dehydration, decomposition, or oxidation to phosphate (B84403).[1] |

| X-Ray Diffraction (XRD) | To determine the crystalline structure of the material.[2] | The diffraction pattern provides a fingerprint for the specific metal phosphite crystal lattice. |

| ICP-OES | To determine the elemental composition and saturated concentration in solution.[2] | Measures the concentration of metal and phosphorus ions to establish solubility and reaction stoichiometry. |

Core Reactivity of Metal Phosphites

The reactivity of metal phosphites is defined by several key chemical transformations, which are fundamental to their role in both geochemical models and materials synthesis.

Oxidation to Phosphate

One of the most significant reactions of phosphites is their oxidation to phosphates. This transformation is of particular interest in prebiotic chemistry, as it represents a plausible pathway for the formation of essential phosphate-based biomolecules on early Earth.[1] Metal phosphites are more soluble and reactive than their phosphate counterparts, making them a more likely source of phosphorus for the origin of life.[1][7]

The oxidation can be induced thermally and studied using techniques like TGA, which can determine the activation energy of the oxidation process.[1] The reaction involves the conversion of P(III) in phosphite to P(V) in phosphate.

Thermal Decomposition

Thermal stability is a critical property of metal phosphites, especially when they are used as precursors in high-temperature catalytic processes. TGA coupled with infrared spectroscopy (TG-IR) is used to analyze the thermal decomposition products.[1] Compared to metal phosphates, which are generally very thermally stable, metal phosphites decompose at lower temperatures.[8][10] This decomposition can lead to the formation of metal phosphides and other species, a critical step in the synthesis of phosphide-based catalysts.[8]

Hydrolysis

When used as ligands in organometallic complexes for catalysis (e.g., in hydroformylation), phosphites are susceptible to hydrolysis.[11] The reaction with water can degrade the ligand, forming pentavalent phosphorus species that can no longer coordinate to the metal center, leading to catalyst deactivation.[11][12] The stability against hydrolysis is a crucial factor in designing robust phosphite-based catalytic systems. Studies have shown that coordination to a metal center can either stabilize or, in some cases, accelerate the decomposition of the phosphite ligand depending on its structure.[12]

Phosphonylation Reactions

Recent research has demonstrated that metal phosphites can act as phosphonylating agents for organic molecules. For example, reacting calcium phosphite with glycerol (B35011) at moderate temperatures (e.g., 60°C) results in the formation of phosphonylated products like glycerol-α-phosphite.[3][7] This reactivity suggests a two-step pathway to organophosphates: an initial phosphonylation step followed by oxidation.[7] This pathway is considered a plausible route for the prebiotic formation of biologically relevant organophosphate molecules.[2]

Experimental Protocols

Detailed methodologies are crucial for reproducible research. The following are generalized protocols for the synthesis and analysis of metal phosphites based on published research.[1][2][7]

Protocol: Synthesis of Calcium Phosphite (CaHPO₃)

-

Preparation of Solutions: Prepare aqueous solutions of calcium chloride (CaCl₂) and diammonium hydrogen phosphite ((NH₄)₂HPO₃).

-

Reaction: Slowly add the calcium chloride solution to the stirring diammonium hydrogen phosphite solution at room temperature. A white precipitate of calcium phosphite should form immediately.

-

Isolation: Continue stirring for 1-2 hours to ensure complete reaction. Collect the precipitate by vacuum filtration.

-

Washing: Wash the collected solid multiple times with deionized water to remove any unreacted starting materials and ammonium (B1175870) chloride byproduct.

-

Drying: Dry the final product, CaHPO₃, in an oven at a moderate temperature (e.g., 60-80°C) until a constant weight is achieved.

-

Characterization: Confirm the identity and purity of the product using FTIR, ³¹P NMR, and XRD.

Protocol: Analysis of Thermal Oxidation via TGA

-

Sample Preparation: Place a small, accurately weighed amount (e.g., 5-10 mg) of the synthesized metal phosphite into a TGA crucible.

-

Instrument Setup: Place the crucible in the TGA instrument.

-

Analysis Program: Heat the sample under a controlled atmosphere (e.g., air or a mixture of O₂/N₂) from room temperature to a high temperature (e.g., 1000°C) at a slow, constant ramp rate (e.g., 1-10°C/min).[1]

-

Data Collection: Continuously record the sample mass as a function of temperature. If using TG-IR, simultaneously collect IR spectra of the evolved gases.

-

Data Analysis: Analyze the resulting thermogram to identify temperatures of mass loss (decomposition) or mass gain (oxidation). The data can be used to determine the thermal stability and calculate the activation energy for the oxidation process.[1]

Summary and Outlook

Metal phosphites exhibit a rich and complex reactivity that is central to their roles in prebiotic chemistry and as precursors for advanced catalytic materials. Their ability to undergo oxidation, thermal decomposition, and phosphonylation reactions makes them a highly versatile class of compounds. The synthesis of metal phosphites is generally straightforward, and their properties can be thoroughly investigated using a range of standard analytical techniques.

For researchers and drug development professionals, understanding the stability and reactivity of phosphorus-containing compounds is essential. The study of metal phosphite hydrolysis provides insights into the stability of phosphite-based ligands in catalytic systems, while their phosphonylation reactivity opens new avenues for the synthesis of organophosphorus compounds. Future research will likely focus on further elucidating reaction mechanisms, exploring the catalytic potential of novel metal phosphite structures, and expanding their application in the synthesis of complex molecules.

References

- 1. digitalcommons.kennesaw.edu [digitalcommons.kennesaw.edu]

- 2. DigitalCommons@Kennesaw State University - Symposium of Student Scholars: The Phosphite Puzzle: Concentrations of Metal Phosphites and their reactions between Phosphonoacetic Acid [digitalcommons.kennesaw.edu]

- 3. DigitalCommons@Kennesaw State University - Symposium of Student Scholars: The Phosphorus Puzzle: Why Metal Phosphites Could Be the Missing Piece [digitalcommons.kennesaw.edu]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. DigitalCommons@Kennesaw State University - Symposium of Student Scholars: Metal Phosphite Reactivity by Phosphonylation with Glycerol [digitalcommons.kennesaw.edu]

- 8. books.rsc.org [books.rsc.org]

- 9. Metal Phosphides: Preparation, Characterization and Catalytic Reactivity - ProQuest [proquest.com]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. mdpi.com [mdpi.com]

- 12. pubs.acs.org [pubs.acs.org]

The Structural Versatility of Manganese Phosphites: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The field of metal phosphites has garnered significant attention due to the remarkable structural diversity and intriguing physical properties exhibited by these compounds. Among them, manganese phosphites stand out for their potential applications in catalysis, ion exchange, and magnetism. This technical guide provides a comprehensive overview of the structural landscape of manganese phosphites, detailing their synthesis, crystallographic features, and characterization.

Structural Diversity in Manganese Phosphites

The structural architecture of manganese phosphites is highly tunable and can be broadly categorized into two main classes: purely inorganic frameworks and inorganic-organic hybrid structures. The diversity arises from the versatile coordination chemistry of the manganese ions and the ability of the phosphite (B83602) anions (HPO₃²⁻) to act as multidentate ligands, bridging metal centers in various ways.

Inorganic Manganese Phosphites: These materials consist solely of manganese cations and phosphite anions, often forming dense, three-dimensional frameworks. A prime example is manganese(II) phosphite, Mn(HPO₃).

Inorganic-Organic Hybrid Manganese Phosphites: The incorporation of organic molecules, typically amines, as structure-directing agents (SDAs) or templates leads to a vast array of hybrid materials with layered or open-framework structures. The size, shape, and charge of the organic template play a crucial role in dictating the final architecture of the inorganic manganese phosphite framework.

The following table summarizes the crystallographic data for a selection of representative this compound compounds, showcasing their structural diversity.

| Compound Formula | Common Name/Template | Synthesis Method | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |

| Mn(HPO₃) | - | Hydrothermal | Monoclinic | P2₁/c | 8.036(3) | 8.240(3) | 10.410(3) | 90 | 124.73(3) | 90 |

| (C₂H₁₀N₂)[Mn₃(HPO₃)₄] | Ethylenediamine | Hydrothermal | Triclinic | P-1 | 5.459(1) | 5.460(2) | 14.194(5) | 80.65(2) | 85.41(1) | 60.04(2) |

| (C₃H₁₂N₂)[Mn₃(HPO₃)₄] | 1,3-Diaminopropane | Hydrothermal | Monoclinic | C2/m | 9.502(1) | 5.472(1) | 14.523(4) | 90 | 95.01(3) | 90 |

| |NH₄|₄[Mn₄(PO₃H)₆] (JIS-10) | Ammonium | Ionothermal | - | - | - | - | - | - | - | - |

| [(CH₃)₂NH₂]₂Mn₃(HPO₃)₄ | Dimethylamine | Solvothermal | - | - | - | - | - | - | - | - |

Synthesis Methodologies

The synthesis of manganese phosphites is predominantly achieved through hydrothermal, solvothermal, and, more recently, ionothermal techniques. The choice of method and the reaction parameters are critical in directing the crystallization towards a specific structural outcome.

Hydrothermal and Solvothermal Synthesis

Hydrothermal and solvothermal syntheses are the most common methods for preparing crystalline manganese phosphites. These techniques involve heating the reactants in a sealed vessel (autoclave) in the presence of a solvent (water for hydrothermal, an organic solvent for solvothermal) at temperatures above the solvent's boiling point. This process generates high autogenous pressure, which facilitates the dissolution of reactants and the crystallization of the product.

Figure 1. General workflow for hydrothermal/solvothermal synthesis.

Ionothermal Synthesis

Ionothermal synthesis is a more recent approach that utilizes ionic liquids as both the solvent and, in some cases, the structure-directing agent.[1][2] This method can lead to novel structures that are not accessible through traditional hydrothermal or solvothermal routes.[1][2]

References

- 1. Ionothermal synthesis and magnetic study of a new manganese(ii) phosphite with an unprecedented Mn/P ratio - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 2. Ionothermal synthesis and magnetic study of a new manganese( ii ) phosphite with an unprecedented Mn/P ratio - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/C6QI00014B [pubs.rsc.org]

Vibrational Spectroscopy of Manganese Hypophosphite Monohydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the vibrational spectroscopy of manganese hypophosphite monohydrate, Mn(H₂PO₂)₂·H₂O. The document summarizes key quantitative data, details experimental protocols for synthesis and characterization, and presents a visual representation of the experimental workflow. This information is crucial for researchers and professionals involved in the characterization and development of materials containing the hypophosphite anion.

Core Data Presentation: Vibrational Modes

The vibrational characteristics of manganese hypophosphite monohydrate have been investigated using Fourier Transform Infrared (FTIR) and Fourier Transform (FT) Raman spectroscopy. The observed vibrational modes for the hypophosphite anion (H₂PO₂⁻) and the water molecule (H₂O) are summarized below.

| Vibrational Mode | FTIR (cm⁻¹) | FT-Raman (cm⁻¹) | Assignment |

| ν(OH) of H₂O | 3370, 3175 | - | O-H stretching |

| 2δ(PH₂) | 2469 | 2470 | Overtone of PH₂ bending |

| ν(PH₂) | 2398, 2355 | 2398, 2356 | P-H stretching |

| δ(H₂O) | 1650 | - | H-O-H bending |

| New band | 1384 | - | Attributed to very low bending mode of water |

| δ(PH₂) | 1184, 1165 | 1185, 1166 | P-H₂ bending/scissoring |

| νₐ(PO₂) | 1140, 1090 | 1140, 1090 | Asymmetric P-O stretching |

| νₛ(PO₂) | 1045 | 1045 | Symmetric P-O stretching |

| ρ(PH₂) | 825 | 825 | P-H₂ rocking |

| Librations of H₂O | 740 - 500 | - | Water molecule librations |

| δ(PO₂) | 475 | 475 | O-P-O bending |

Note: Raman spectra could not be fully identified in the available literature, hence some data is missing.[1][2]

Experimental Protocols

Synthesis of Manganese Hypophosphite Monohydrate

A method for synthesizing manganese hypophosphite monohydrate (Mn(H₂PO₂)₂·H₂O) involves controlling the exothermic reaction by using an acetone (B3395972) medium.[1][2]

Materials:

-

Manganese(II) salt (e.g., Manganese(II) chloride)

-

Hypophosphorous acid (H₃PO₂)

-

Acetone

Procedure:

-

A solution of manganese(II) salt is prepared in an acetone medium.

-

Hypophosphorous acid is added to the solution. The acetone helps to control the exothermic release of H₂ gas.

-

The resulting precipitate of manganese hypophosphite monohydrate is collected.

-

The product is characterized to confirm its formula.[1]

Vibrational Spectroscopy Analysis

Fourier Transform Infrared (FTIR) Spectroscopy:

-

Instrument: A standard FTIR spectrometer.

-

Sample Preparation: The synthesized Mn(H₂PO₂)₂·H₂O is typically prepared as a KBr pellet.

-

Data Collection: Spectra are recorded in the mid-infrared range (typically 4000-400 cm⁻¹).[3]

Fourier Transform (FT) Raman Spectroscopy:

-

Instrument: A standard FT-Raman spectrometer.

-

Sample Preparation: The powdered sample is placed in a suitable holder.

-

Data Collection: Raman spectra are excited using a laser source (e.g., Nd:YAG laser at 1064 nm).[1]

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and vibrational spectroscopic characterization of manganese hypophosphite monohydrate.

Caption: Experimental workflow for the synthesis and vibrational analysis.

References

- 1. A new synthetic route, characterization and vibrational studies of manganese hypophosphite monohydrate at ambient temperature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Thermal decomposition and Fourier transform infrared spectroscopic study of manganese hypophosphite monohydrate | Semantic Scholar [semanticscholar.org]

A Preliminary Investigation of Manganese Phosphite Precursors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis, characterization, and thermal properties of manganese phosphite (B83602) precursors. The information is tailored for researchers and professionals in materials science and drug development who are interested in the fundamental aspects of these compounds. This document summarizes key quantitative data, presents detailed experimental protocols, and visualizes complex processes to facilitate a comprehensive understanding.

Synthesis of Manganese Phosphite Precursors

This compound compounds are primarily synthesized using hydrothermal or solvothermal methods. These techniques allow for the crystallization of various this compound phases by controlling parameters such as temperature, pressure, and the molar ratios of reactants.

Hydrothermal Synthesis of Mn(HPO₃)

Hydrothermal synthesis is a prevalent method for producing crystalline this compound, yielding large, pink-colored single crystals of Mn(HPO₃).[1] This process is conducted in an aqueous solution at temperatures above the boiling point of water and under autogenous pressure.[1][2]

Experimental Protocol:

A typical hydrothermal synthesis of Mn(HPO₃) involves the following steps:

-

Precursor Solution Preparation: Phosphorous acid (H₃PO₃) and manganese chloride tetrahydrate (MnCl₂·4H₂O) are dissolved in distilled water.[1] Ethanol (B145695) is often added to the solution.[1]

-

Molar Ratios: The molar ratio of the reactants can be varied to influence the final product. A reported synthesis uses a molar ratio of approximately 12.2 mmol of H₃PO₃ to 1.0 mmol of MnCl₂·4H₂O.[1]

-

Reaction Conditions: The resulting solution is placed in a Teflon-lined stainless-steel autoclave and heated.[1][3] A common reaction temperature is 120°C for a duration of 12 hours.[3]

-

Product Recovery: After the reaction, the autoclave is cooled to room temperature naturally.[3] The resulting precipitate is thoroughly washed with distilled water and ethanol and then dried in air.[1][3] The yield for this method is reported to be approximately 85%.[1]

Workflow for Hydrothermal Synthesis of Mn(HPO₃):

Solvothermal Synthesis of Manganese Organic Phosphates

Solvothermal synthesis is employed to create manganese organic phosphates, where the morphology of the final product can be controlled by adjusting the molar ratio of the metal ion to the organic ligand.[3]

Experimental Protocol:

The synthesis of two-dimensional manganese-organic phosphate (B84403) (Mn-MOP) nanostructures is detailed below:

-

Precursor Solution Preparation: Manganese(II) acetylacetonate (B107027) (C₁₀H₁₄MnO₄) and phenylphosphonic acid (C₆H₇O₃P) are dissolved in N,N-Dimethylformamide (DMF) with stirring at room temperature.[3]

-

Molar Ratios: The morphology of the Mn-MOP is dependent on the molar ratio of Mn²⁺ to phenylphosphonic acid. Ratios of 1:3, 3:5, and 1:1 have been shown to produce palm leaf, nanostrip, and nanosheet morphologies, respectively.[3]

-

Reaction Conditions: The mixture is transferred to a Teflon-lined stainless-steel autoclave and maintained at 120°C for 12 hours.[3]

-

Product Recovery: The autoclave is then allowed to cool naturally to room temperature. The resulting precipitate is washed several times with DMF and ethanol.[3]

Characterization of this compound Precursors

A variety of analytical techniques are used to characterize the structural and physical properties of this compound precursors.

Crystallographic Data

Single-crystal X-ray diffraction is a key technique for determining the crystal structure of these compounds. For example, Mn(HPO₃) crystallizes in the P2₁/c monoclinic space group.[1][4]

Table 1: Crystallographic Data for Mn(HPO₃)

| Parameter | Value | Reference |

| Crystal System | Monoclinic | [1][4] |

| Space Group | P2₁/c | [1][4] |

| a (Å) | 8.036(3) | [1][4] |

| b (Å) | 8.240(3) | [1][4] |

| c (Å) | 10.410(3) | [1][4] |

| β (°) | 124.73(3) | [1] |

| Z | 8 | [1] |

The structure of Mn(HPO₃) consists of a three-dimensional framework of edge-sharing MnO₆ octahedra linked to phosphite groups.[1]

Structural Relationship in Mn(HPO₃):

Spectroscopic Analysis

Infrared (IR) spectroscopy is used to confirm the presence of the phosphite anion in the synthesized compounds.[1]

Thermal Analysis

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are employed to study the thermal stability and decomposition of this compound precursors.

Table 2: Thermal Decomposition Data

| Compound | Decomposition Step | Temperature Range (°C) | Final Product | Reference |

| Mn(H₂PO₂)₂·H₂O | Step 1 | 120-180 | - | [5] |

| Step 2 | 330-370 | Mn₂P₂O₇ | [5] | |

| Mn(HPO₃) | Single Step | Starts at 580 | Mn₂P₂O₇ | [1] |

| MnPO₄·H₂O | Dehydration & Reduction | Starts at 200 | Mn₂P₂O₇ (at 500°C) | [6] |

| Mn-MOP (Mn-DMF-0.05) | Crystalline water loss | 150-180 | Mn-O and P-O containing species | [3] |

The thermal decomposition of manganese(III) phosphate monohydrate begins at 200°C with dehydration accompanied by the reduction of manganese(III), completely converting to manganese(II) pyrophosphate at 500°C.[6] Mn(HPO₃) exhibits high thermal stability, with decomposition initiating at 580°C, leading to the formation of Mn₂P₂O₇.[1] For manganese hypophosphite monohydrate, the thermal decomposition occurs in two main steps, also resulting in Mn₂P₂O₇ as the final product.[5]

Experimental Workflow for Characterization:

Applications of this compound Precursors

This compound and related compounds are of interest in materials science for various applications. They serve as precursors for the synthesis of electroactive materials for energy storage devices like supercapacitors and lithium-ion batteries.[2][3] For instance, manganese organic phosphates can be calcined to produce materials with high specific capacitance.[3] Additionally, this compound has been investigated for its fungicidal properties in agricultural applications.[2]

References

- 1. researchgate.net [researchgate.net]

- 2. This compound|Research Chemicals|RUO [benchchem.com]

- 3. Controllable Synthesis of Manganese Organic Phosphate with Different Morphologies and Their Derivatives for Supercapacitors [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Thermal decomposition and Fourier transform infrared spectroscopic study of manganese hypophosphite monohydrate | Semantic Scholar [semanticscholar.org]

- 6. The Thermal Decomposition of Manganese(III) Phosphate Monohydrate | Semantic Scholar [semanticscholar.org]

Methodological & Application

Application Notes and Protocols for Hydrothermal Synthesis of Manganese Phosphite

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the hydrothermal synthesis of manganese phosphite (B83602) (Mn(HPO₃)). The hydrothermal method is a versatile technique for producing crystalline materials from aqueous solutions under high temperature and pressure. This document outlines specific experimental procedures and summarizes key synthesis parameters and their influence on the final product.

Introduction to Hydrothermal Synthesis of Manganese Phosphite

Hydrothermal synthesis is an effective method for producing high-purity, single-phase crystalline this compound. The technique allows for precise control over the material's properties by varying experimental conditions such as temperature, reaction time, precursor materials, and pH. These parameters significantly influence the crystal structure, morphology, and, consequently, the material's chemical and physical properties.

Key Experimental Protocols

Two detailed protocols for the hydrothermal synthesis of this compound compounds are presented below.

Protocol 1: Synthesis of Manganese(II) Phosphite (Mn(HPO₃))

This protocol is adapted from a study that produced large, pink-colored single crystals of Mn(HPO₃)[1].

Materials:

-

Phosphorous acid (H₃PO₃)

-

Manganese(II) chloride tetrahydrate (MnCl₂·4H₂O)

-

Ethanol

-

Distilled water

Equipment:

-

Teflon-lined stainless steel autoclave

-

Magnetic stirrer

-

Oven

Procedure:

-

In a beaker, dissolve 1.0 mmol of Manganese(II) chloride tetrahydrate (MnCl₂·4H₂O) and 12.2 mmol of phosphorous acid (H₃PO₃) in 20 mL of distilled water with continuous stirring.

-

To this solution, add 87.4 mmol of ethanol.

-

Slowly add 10.5 mmol of tripropylamine to the mixture.

-

Transfer the final solution to a Teflon-lined stainless steel autoclave.

-

Seal the autoclave and heat it in an oven at 170°C for 7 days.

-

After the reaction is complete, allow the autoclave to cool down slowly to room temperature.

-

Collect the resulting pink crystals by filtration.

-

Wash the crystals with distilled water and then ethanol.

-

Dry the final product in the air.

Protocol 2: Synthesis of an Inorganic-Organic Hybrid Manganese(II) Phosphite ((C₂H₁₀N₂)[Mn₃(HPO₃)₄])

This protocol describes the synthesis of a layered manganese(II) phosphite templated by ethylenediamine[2].

Materials:

-

Manganese(II) chloride tetrahydrate (MnCl₂·4H₂O)

-

Phosphorous acid (H₃PO₃)

-

Ethylenediamine

-

Distilled water

Equipment:

-

Teflon-lined stainless steel autoclave

-

Magnetic stirrer

-

Oven

Procedure:

-

Prepare an aqueous solution containing Manganese(II) chloride tetrahydrate, phosphorous acid, and ethylenediamine.

-

Transfer the solution to a Teflon-lined stainless steel autoclave.

-

Seal the autoclave and heat it at 170°C for 3 days.

-

After the reaction, cool the autoclave to room temperature.

-

Collect the crystalline product by filtration.

-

Wash the product with distilled water.

-

Dry the product at 60°C.

Data Presentation: Summary of Synthesis Parameters and Product Characteristics

The following tables summarize the quantitative data from the detailed protocols and provide a framework for comparing different synthesis conditions.

Table 1: Hydrothermal Synthesis Protocols for this compound Compounds

| Parameter | Protocol 1: Mn(HPO₃)[1] | Protocol 2: (C₂H₁₀N₂)[Mn₃(HPO₃)₄][2] |

| Manganese Precursor | MnCl₂·4H₂O (1.0 mmol) | MnCl₂·4H₂O |

| Phosphorus Precursor | H₃PO₃ (12.2 mmol) | H₃PO₃ |

| Solvent | Water (20 mL) and Ethanol (87.4 mmol) | Water |

| Additive/Template | Tripropylamine (10.5 mmol) | Ethylenediamine |

| Temperature | 170°C | 170°C |

| Time | 7 days | 3 days |

| Product Formula | Mn(HPO₃) | (C₂H₁₀N₂)[Mn₃(HPO₃)₄] |

| Yield | Approximately 85% | Not Reported |

Table 2: Crystallographic Data of Synthesized this compound Compounds

| Parameter | Mn(HPO₃)[1] | (C₂H₁₀N₂)[Mn₃(HPO₃)₄][2] |

| Crystal System | Monoclinic | Triclinic |

| Space Group | P2₁/c | P-1 |

| a (Å) | 8.036(3) | 5.459(1) |

| b (Å) | 8.240(3) | 5.460(2) |

| c (Å) | 10.410(3) | 14.194(5) |

| α (°) | 90 | 80.65(2) |

| β (°) | 124.73(3) | 85.41(1) |

| γ (°) | 90 | 60.04(2) |

| Volume (ų) | Not Reported | 361.7(2) |

| Z | 8 | 1 |

Visualization of Experimental Workflow and Parameter Influence

Experimental Workflow

The general workflow for the hydrothermal synthesis of this compound is depicted in the following diagram.

Caption: General experimental workflow for hydrothermal synthesis.

Influence of Synthesis Parameters

The properties of the final this compound product are highly dependent on the synthesis parameters. The logical relationship between these parameters and the product characteristics is illustrated below.

Caption: Influence of parameters on product properties.

References

Solvothermal Synthesis of Manganese Phosphite Derivatives: Application Notes and Protocols for Researchers

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the solvothermal synthesis of manganese phosphite (B83602) derivatives, with a focus on controlling morphology and exploring their potential applications. Detailed experimental protocols, quantitative data, and visual representations of the synthesis workflows are included to guide researchers in this field.

Introduction to Solvothermal Synthesis of Manganese Phosphite Derivatives

Solvothermal synthesis is a versatile method for the preparation of crystalline materials from precursors in a solvent at temperatures above its boiling point, conducted in a sealed vessel (autoclave). This technique allows for precise control over the size, shape, and crystallinity of the resulting materials by tuning reaction parameters such as temperature, time, solvent, and precursor concentrations. In the context of this compound derivatives, this method has been effectively employed to produce materials with distinct morphologies, which in turn influences their physicochemical properties and potential applications.[1]